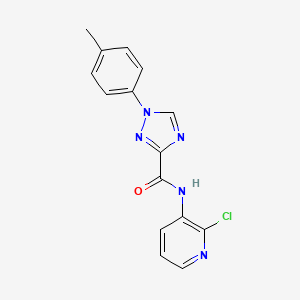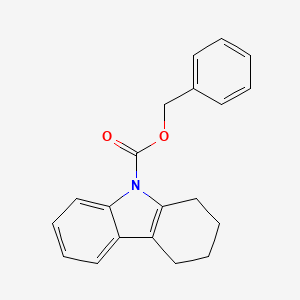
Rel-benzyl (1R,3R,4R)-3-hydroxy-4-(trifluoromethoxy)cyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-benzyl (1R,3R,4R)-3-hydroxy-4-(trifluoromethoxy)cyclopentane-1-carboxylate is a synthetic organic compound characterized by its unique cyclopentane ring structure substituted with a hydroxy group, a trifluoromethoxy group, and a carboxylate ester. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-benzyl (1R,3R,4R)-3-hydroxy-4-(trifluoromethoxy)cyclopentane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxy Group: This step might involve selective hydroxylation reactions.
Introduction of the Trifluoromethoxy Group: This can be done using trifluoromethylation reagents under specific conditions.
Esterification: The final step involves esterification to introduce the benzyl carboxylate group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Rel-benzyl (1R,3R,4R)-3-hydroxy-4-(trifluoromethoxy)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving cyclopentane derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Rel-benzyl (1R,3R,4R)-3-hydroxy-4-(trifluoromethoxy)cyclopentane-1-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group could enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane Derivatives: Compounds with similar cyclopentane ring structures.
Trifluoromethoxy Compounds: Compounds containing the trifluoromethoxy group.
Hydroxy Carboxylates: Compounds with hydroxy and carboxylate functional groups.
Uniqueness
Rel-benzyl (1R,3R,4R)-3-hydroxy-4-(trifluoromethoxy)cyclopentane-1-carboxylate is unique due to the combination of its functional groups and stereochemistry, which can impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H15F3O4 |
|---|---|
Peso molecular |
304.26 g/mol |
Nombre IUPAC |
benzyl (1R,3R,4R)-3-hydroxy-4-(trifluoromethoxy)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H15F3O4/c15-14(16,17)21-12-7-10(6-11(12)18)13(19)20-8-9-4-2-1-3-5-9/h1-5,10-12,18H,6-8H2/t10-,11-,12-/m1/s1 |
Clave InChI |
ZXBHATDAUIBRCL-IJLUTSLNSA-N |
SMILES isomérico |
C1[C@H](C[C@H]([C@@H]1O)OC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1C(CC(C1O)OC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-6'-chloro-5-(((1R,2R)-2-((S)-1-hydroxyallyl)cyclobutyl)methyl)-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylic acid](/img/structure/B13362568.png)
![{3-hydroxy-4-[(2Z)-3-hydroxy-3-phenyl-2-propenoyl]phenoxy}acetonitrile](/img/structure/B13362594.png)
![4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13362602.png)
![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362608.png)
![6-(3,4-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362616.png)


![6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362627.png)
![6-(3-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362637.png)
![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362650.png)



